1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione
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Overview
Description
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nucleus, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include treatments for inflammation, cancer, and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological pathways. The morpholine and pyrrolidine moieties contribute to its overall activity by enhancing its binding properties and stability .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole
- 3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenylindole
- 2-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-1H-indole}
Compared to these compounds, 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its specific combination of functional groups, which may result in distinct biological activities and applications .
Properties
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(21-9-11-27-12-10-21)14-23-13-16(15-5-1-2-6-17(15)23)19(25)20(26)22-7-3-4-8-22/h1-2,5-6,13H,3-4,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZOYDCHSGODSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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